Cas no 112258-51-2 (1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride)
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Chloroethyl)-2-ethyl-1H-imidazole
- 1-(2-Chloroethyl)-2-ethyl-1H-imidazolehydrochloride
- 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride
- 1-(2-chloroethyl)-2-ethylimidazole
- ALBB-003799
- 112258-51-2
- 1-(2-Chloroethyl)-2-ethyl-1H-imidazole, AldrichCPR
- STK502705
- AKOS000321592
- 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride
-
- MDL: MFCD09971302
- Inchi: 1S/C7H11ClN2/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2-3,5H2,1H3
- InChI Key: OMKBYTGSVLBARA-UHFFFAOYSA-N
- SMILES: ClCCN1C=CN=C1CC
Computed Properties
- Exact Mass: 158.0610761g/mol
- Monoisotopic Mass: 158.0610761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 97.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 274.9±23.0 °C at 760 mmHg
- Flash Point: 120.1±22.6 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C275950-250mg |
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride |
112258-51-2 | 250mg |
$ 275.00 | 2022-04-01 | ||
| TRC | C275950-500mg |
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride |
112258-51-2 | 500mg |
$ 450.00 | 2022-04-01 | ||
| TRC | C275950-1000mg |
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride |
112258-51-2 | 1g |
$ 720.00 | 2022-04-01 | ||
| Chemenu | CM114967-5g |
1-(2-chloroethyl)-2-ethyl-1H-imidazole |
112258-51-2 | 95% | 5g |
$600 | 2021-08-06 | |
| Chemenu | CM114967-1g |
1-(2-chloroethyl)-2-ethyl-1H-imidazole |
112258-51-2 | 95% | 1g |
$276 | 2023-03-06 | |
| Chemenu | CM114967-5g |
1-(2-chloroethyl)-2-ethyl-1H-imidazole |
112258-51-2 | 95% | 5g |
$738 | 2023-03-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757454-1g |
1-(2-Chloroethyl)-2-ethyl-1h-imidazole |
112258-51-2 | 95% | 1g |
¥2614.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757454-5g |
1-(2-Chloroethyl)-2-ethyl-1h-imidazole |
112258-51-2 | 95% | 5g |
¥7300.00 | 2024-08-09 | |
| A2B Chem LLC | AI08986-500mg |
1-(2-Chloroethyl)-2-ethyl-1h-imidazole hydrochloride |
112258-51-2 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AI08986-1g |
1-(2-Chloroethyl)-2-ethyl-1h-imidazole hydrochloride |
112258-51-2 | >95% | 1g |
$509.00 | 2024-04-20 |
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride
Introduction to 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride (CAS No. 112258-51-2)
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride, with the CAS number 112258-51-2, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of imidazole, a versatile heterocyclic structure that plays a crucial role in various biological and chemical processes. The addition of the 2-chloroethyl and ethyl groups to the imidazole ring imparts unique properties that make it an interesting candidate for drug development and other applications.
The chemical structure of 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride consists of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the 2-chloroethyl group introduces a chlorine atom, which can influence the compound's reactivity and biological activity. The ethyl group, on the other hand, adds bulk and can affect the compound's solubility and lipophilicity. These structural features collectively contribute to the compound's potential as a therapeutic agent.
In recent years, there has been a growing interest in the use of imidazole derivatives for various medicinal applications. Research has shown that compounds like 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride can exhibit potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, studies have demonstrated that certain imidazole derivatives can inhibit key enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases.
The hydrochloride salt form of 1-(2-Chloroethyl)-2-ethyl-1H-imidazole is particularly advantageous for pharmaceutical applications due to its enhanced solubility and stability. This form ensures better bioavailability and pharmacokinetic properties, which are crucial for effective drug delivery. Additionally, the hydrochloride salt form can improve the compound's shelf life and ease of handling in both laboratory and industrial settings.
The synthesis of 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the reaction of 1H-imidazole with 2-chloroethylethylamine followed by acidification to form the hydrochloride salt. Advanced synthetic methods have also been developed to optimize the process, making it more efficient and cost-effective.
In terms of its biological activity, recent studies have focused on the potential of 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride as an anticancer agent. Preclinical research has shown that this compound can selectively target cancer cells by disrupting key cellular processes such as DNA replication and protein synthesis. Furthermore, it has been observed to exhibit synergistic effects when used in combination with other anticancer drugs, enhancing their therapeutic efficacy while reducing side effects.
Beyond its potential as a therapeutic agent, 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride has also found applications in other areas of chemistry and biology. For example, it can be used as a building block for synthesizing more complex molecules with diverse functionalities. Additionally, its unique properties make it suitable for use in analytical chemistry, where it can serve as a reagent or standard for various assays.
The safety profile of 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride is an important consideration in its development and application. Extensive toxicological studies have been conducted to evaluate its potential risks and ensure its safe use. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models.
In conclusion, 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride (CAS No. 112258-51-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing medical treatments and improving patient outcomes.
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